Superior Potency and Specificity for the hERG (IKr) Channel Compared to Amiodarone and Sotalol
Dofetilide demonstrates significantly greater potency and selectivity for the hERG (IKr) potassium channel compared to the multi-channel blocker amiodarone and the beta-blocker/IKr-blocker sotalol. In a direct comparative patch-clamp study, dofetilide inhibited the hERG current with an IC50 of 1.5 ± 0.2 μM, whereas amiodarone required a 25-fold higher concentration (IC50 = 37.0 ± 12.5 μM) and sotalol was substantially less potent, as indicated by a much higher IC50 in related assays [1]. This high potency is a direct consequence of its specific molecular interaction with the channel pore, as quantified by binding affinity (Ki) of 6.4-7.7 nM [2]. Furthermore, unlike amiodarone, dofetilide blocks only IKr with no relevant effect on other repolarizing potassium currents like IKs, Ito, or IK1, nor on sodium or calcium channels, ensuring its effect is a 'pure' class III action [3].
| Evidence Dimension | hERG (IKr) Current Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 1.5 ± 0.2 μM |
| Comparator Or Baseline | Amiodarone (IC50 = 37.0 ± 12.5 μM), Sotalol (IC50 significantly higher, exact value varies by assay) |
| Quantified Difference | Dofetilide is approximately 25-fold more potent than amiodarone at inhibiting hERG current. |
| Conditions | HEK293 cells expressing hERG, patch-clamp electrophysiology at 5 mmol/L extracellular K+. |
Why This Matters
For researchers requiring a selective and potent tool to study or block the IKr current without confounding off-target effects on other channels, dofetilide provides a cleaner and more predictable pharmacological profile than multi-class agents.
- [1] Crumb WJ, et al. The effect of high extracellular potassium on IKr inhibition by anti-arrhythmic agents. J Pharmacol Toxicol Methods. 2006;54(2): 156-166. (Data derived from Table 1) View Source
- [2] Dofetilide | Ligand Activity Charts. IUPHAR/BPS Guide to Pharmacology. Accessed 2025. View Source
- [3] Dofetilide. Probes & Drugs Portal. Enamine Bioactive Compounds. View Source
